molecular formula C12H17N3O B13533308 4-Benzylmorpholine-2-carboximidamide

4-Benzylmorpholine-2-carboximidamide

Cat. No.: B13533308
M. Wt: 219.28 g/mol
InChI Key: PULDLBGVXVUTOG-UHFFFAOYSA-N
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Description

4-Benzylmorpholine-2-carboximidamide is a chemical compound with the molecular formula C12H17N3O. It is known for its unique structure, which includes a benzyl group attached to a morpholine ring, and a carboximidamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylmorpholine-2-carboximidamide typically involves the reaction of benzylamine with morpholine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Benzylmorpholine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine-2-carboxylic acid, while reduction may produce benzylmorpholine .

Scientific Research Applications

4-Benzylmorpholine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylmorpholine-2-carboximidamide is unique due to the presence of both the benzyl group and the carboximidamide functional group attached to the morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzylmorpholine-2-carboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)11-9-15(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,13,14)

InChI Key

PULDLBGVXVUTOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=N)N

Origin of Product

United States

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